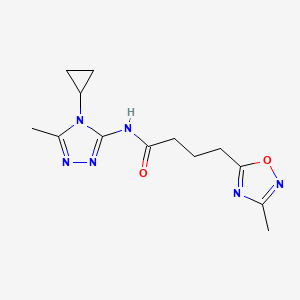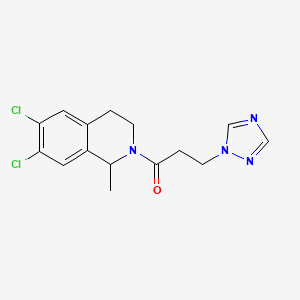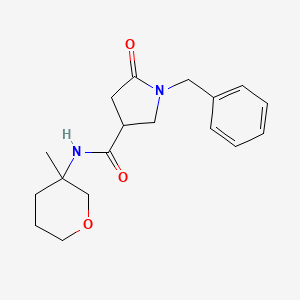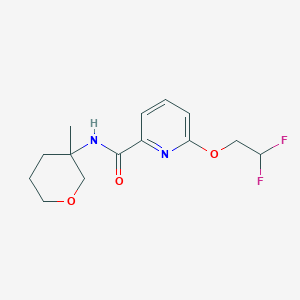![molecular formula C15H22N6OS B6962984 [4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6962984.png)
[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone: is a complex organic compound that features a unique combination of a pyrazole ring, a diazepane ring, and a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the diazepane ring, and finally the introduction of the thiadiazole moiety. Each step requires specific reagents and conditions, such as:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Diazepane Ring: This involves the cyclization of a suitable diamine with a dihaloalkane.
Introduction of the Thiadiazole Ring: This step typically involves the reaction of a thioamide with a diazonium salt under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of [4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone: can be compared with other compounds that have similar structural features:
[4-(1-Propylpyrazol-4-yl)methyl]-1,4-diazepane: Lacks the thiadiazole ring, which may result in different chemical properties and biological activities.
[4-(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group, potentially affecting its reactivity and applications.
Conclusion
This compound: is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial settings.
Propiedades
IUPAC Name |
[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-2-4-21-11-13(9-16-21)10-19-5-3-6-20(8-7-19)15(22)14-12-23-18-17-14/h9,11-12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTHNCJEHMDRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCCN(CC2)C(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-cyanophenyl)cyclopropyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide](/img/structure/B6962901.png)

![N-[1-(3-cyanophenyl)cyclopropyl]-2-(2-ethylcyclohexyl)oxyacetamide](/img/structure/B6962914.png)

![N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B6962936.png)
![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide](/img/structure/B6962942.png)
![2-(3-Bromophenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B6962944.png)

![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B6962967.png)
![2-Methylsulfonyl-1-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B6962968.png)


![(5-Chlorothiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6962993.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
